N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl
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Overview
Description
N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl is a chemical compound with the molecular formula C9H13ClN2OS. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in several scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl typically involves the reaction of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit platelet aggregation by binding to the P2Y12 receptor, similar to other thienopyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet activity.
Uniqueness
N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl is unique due to its specific structural features and potential applications. Unlike prasugrel and clopidogrel, which are primarily used as antiplatelet agents, this compound has broader applications in chemistry, biology, and industry.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9;/h4,10H,2-3,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGGDJRWPOJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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